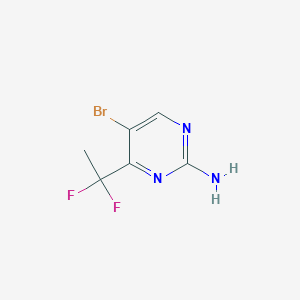

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

Descripción

BenchChem offers high-quality 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWACLTXVRPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1Br)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine chemical structure and properties

This technical guide provides a comprehensive overview of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the compound's novelty, this document synthesizes available data with expert analysis of its structural analogs to offer insights into its chemical properties, synthesis, reactivity, and potential applications.

Introduction and Strategic Importance

The 2-aminopyrimidine scaffold is a cornerstone in the development of therapeutic agents, recognized for its versatile biological activities and its role as a bioisostere for other aromatic systems.[1][2][3] The introduction of a bromine atom and a fluorinated alkyl group, specifically a 1,1-difluoroethyl moiety, onto this core structure creates a molecule with a unique combination of properties. The bromine at the 5-position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[4][5] The 1,1-difluoroethyl group at the 4-position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization makes 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.[6]

Chemical Structure and Identity

The definitive identification of this compound is established through its unique CAS number and structural formula.

-

IUPAC Name: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

-

CAS Number: 2445784-57-4[7]

-

Molecular Formula: C₆H₆BrF₂N₃

The structure combines the electron-rich 2-aminopyrimidine ring with a halogen and a fluorinated alkyl substituent, leading to a distinct electronic and steric profile.

Caption: Chemical structure of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.

Physicochemical Properties

Direct experimental data for this specific compound is not widely available. Therefore, the following properties are estimated based on the known data of its structural analogs, such as 5-bromo-4-methylpyrimidin-2-amine and 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine.[7][8]

| Property | Predicted Value/Information | Basis of Estimation |

| Molecular Weight | 238.04 g/mol | Calculated from Molecular Formula |

| Appearance | White to off-white solid | Analogy with similar aminopyrimidines[9] |

| Melting Point | Not available | Likely a solid at room temperature[9] |

| Boiling Point | Not available | Expected to be high due to polarity and molecular weight |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DMSO, and DMF | General solubility of aminopyrimidine derivatives |

| pKa (of the amino group) | ~3-4 | Influence of electron-withdrawing groups on the pyrimidine ring |

| LogP | ~2.0 - 2.5 | Contribution of bromo and difluoroethyl groups to lipophilicity |

Synthesis and Methodologies

A plausible synthetic route for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine can be conceptualized based on established pyrimidine synthesis protocols.[10] A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

Proposed Synthetic Workflow

The synthesis likely proceeds through the following key steps:

-

Formation of a fluorinated β-ketoester: This intermediate can be synthesized from a suitable starting material, such as an ethyl ketone, which is then fluorinated.

-

Condensation with Guanidine: The resulting fluorinated β-ketoester is then cyclized with guanidine in the presence of a base (e.g., sodium ethoxide) to form the 2-aminopyrimidine ring.

-

Bromination: The final step involves the regioselective bromination of the pyrimidine ring at the 5-position using a brominating agent like N-bromosuccinimide (NBS).

Caption: A plausible synthetic workflow for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(1,1-difluoroethyl)pyrimidin-2-amine

-

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride followed by the slow addition of a fluorinated β-ketoester precursor.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, neutralize with a suitable acid, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Bromination

-

Dissolve the 4-(1,1-difluoroethyl)pyrimidin-2-amine in a suitable solvent such as chloroform or acetonitrile.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction, and purify the final product to yield 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.

Chemical Reactivity and Applications

The reactivity of this molecule is dictated by its three key functional components: the 2-amino group, the 5-bromo substituent, and the pyrimidine ring itself.

Reactivity of the 2-Amino Group

The primary amine at the C2 position is a nucleophile and can undergo various reactions such as acylation, alkylation, and condensation. For instance, it can react with aldehydes and ketones.[11] This functionality is often crucial for forming hydrogen bonds with biological targets.

Reactivity of the 5-Bromo Group: A Gateway to Molecular Diversity

The C5-bromo substituent is the most synthetically versatile handle on the molecule. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.[4][5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, allowing for the attachment of diverse amino moieties.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Coupling with alkenes to introduce vinyl groups.

These reactions provide a powerful platform for generating libraries of analogs for structure-activity relationship (SAR) studies.

Caption: Key cross-coupling reactions of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold, particularly when substituted with halogens and fluorinated groups, is prevalent in a wide range of biologically active compounds. Based on the structures of known drugs and clinical candidates, 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a promising starting point for the development of:

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted 2-aminopyrimidine core to interact with the hinge region of the ATP-binding site. The difluoroethyl group can enhance binding and improve pharmacokinetic properties.

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives have a long history as anti-infective agents.[1]

-

CNS-active Agents: The modulation of lipophilicity and polarity by the substituents may allow for blood-brain barrier penetration.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is not publicly available. However, based on the known hazards of structurally similar compounds like 5-bromo-4-fluoropyridin-2-amine and 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine, the following precautions are advised:[7]

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13][14][15]

-

Conclusion

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine represents a strategically designed building block for medicinal chemistry. While direct experimental data remains limited, a comprehensive analysis of its structural components and related analogs provides a strong foundation for understanding its properties and reactivity. Its key features—a nucleophilic amino group, a versatile bromo handle for cross-coupling, and a property-modulating difluoroethyl group—make it a highly attractive scaffold for the synthesis of novel and diverse compound libraries aimed at various therapeutic targets. As this compound becomes more accessible, its application in drug discovery programs is expected to grow, potentially leading to the development of new and effective medicines.

References

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).

- Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502.

- Reaction of Several Aminopyrimidines With Formaldehyde. (n.d.). PubMed Central.

- Verbitskiy, E. V., Cheprakova, E. M., Zhilina, E. F., Kodess, M. I., Ezhikova, M. A., Pervova, M. G., Slepukhin, P. A., Subbotina, J. O., Schepochkin, A. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (2013). Microwave-Assisted Palladium-Catalyzed C–C Coupling Versus Nucleophilic Aromatic Substitution of Hydrogen (SNH) in 5-Bromopyrimidine by Action of Bithiophene and Its Analogues. Amanote Research.

- Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (n.d.).

- 2-Aminopyrimidin. (n.d.). In Wikipedia.

- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. (n.d.). Benchchem.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv

- 5-BROMO-4-CHLORO-2-PYRIDINAMINE. (n.d.). precisionFDA.

- 5-Bromo-4-(difluoromethyl)pyridin-2-amine. (n.d.). ChemScene.

- 5-Bromo-4-fluoropyridin-2-amine. (n.d.). Sigma-Aldrich.

- 2-Bromoanisole. (n.d.). ChemicalBook.

- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine. (n.d.). BLDpharm.

- 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem.

- 5-Bromo-4-fluoropyridin-2-amine. (n.d.). CymitQuimica.

- Safety d

- SAFETY DATA SHEET. (2025, November 5). Sigma-Aldrich.

- SAFETY D

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020, December 15). PubMed.

- Safety Data Sheet SODIUM METABISULFITE. (2015, January 18). INEOS Group.

- 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine. (n.d.). BLDpharm.

- SAFETY DATA SHEET - Sodium Metabisulphite. (2025, April 4). Nexchem.

- Chemical Properties of 2-Allyl-4-methylphenol. (n.d.). Cheméo.

- Sodium metabisulfite tested according to Ph Eur. (n.d.). Sigma-Aldrich.

- sodium metabisulfite. (n.d.). The Good Scents Company.

- 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties. (n.d.). EPA.

- Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 6. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-4-fluoropyridin-2-amine | CymitQuimica [cymitquimica.com]

- 8. brieflands.com [brieflands.com]

- 9. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. download.basf.com [download.basf.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ineos.com [ineos.com]

- 14. nexchem.co.uk [nexchem.co.uk]

- 15. Sodium metabisulfite tested according to Ph Eur 7681-57-4 [sigmaaldrich.com]

The 1,1-Difluoroethyl Group in Pyrimidine Scaffolds: A Strategic Bioisostere for DMPK Optimization

Topic: Physicochemical properties of 1,1-difluoroethyl substituted pyrimidines Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists

Executive Summary

In the optimization of pyrimidine-based pharmacophores—common in kinase inhibitors and antiviral agents—the 1,1-difluoroethyl group (

This guide provides a technical analysis of the

Strategic Rationale: The Fluorine Effect

The incorporation of a

Lipophilicity Modulation ( )

Unlike perfluoroalkyl groups which drastically increase lipophilicity, the

-

The Mechanism: The high polarity of the C-F bonds creates a local dipole that partially offsets the hydrophobicity of the alkyl chain.

-

Comparison:

. -

Application: When a lead compound suffers from poor solubility due to a

group, substituting it with

Metabolic Stability (The Blockade Effect)

The ethyl group on a pyrimidine ring is a metabolic "soft spot," susceptible to cytochrome P450-mediated

-

Geminal Difluorination: Replacing the

-methylene protons with fluorine atoms ( -

Terminal Methyl Stability: Surprisingly, the terminal methyl group in

is remarkably resistant to oxidation. The strong electron-withdrawing effect of the adjacent

Electronic Tuning (pKa Shift)

Pyrimidines are weak bases. The introduction of fluorinated alkyls modulates the basicity of the pyrimidine nitrogens.

-

Inductive Effect: The

group is electron-withdrawing (EWG), though less so than -

Impact: It lowers the

of the conjugate acid of the pyrimidine, reducing the fraction of ionized drug at physiological pH. This can enhance membrane permeability for compounds that would otherwise be too basic.[1]

Physicochemical Profiling: Comparative Data

The following table summarizes the shift in properties when substituting the C4-position of a pyrimidine scaffold.

| Property | Ethyl ( | 1,1-Difluoroethyl ( | Trifluoromethyl ( |

| Electronic Effect ( | -0.15 (Donor) | +0.25 (Weak EWG) | +0.54 (Strong EWG) |

| Lipophilicity ( | Ref (0.0) | +0.3 to +0.5 | +0.9 to +1.2 |

| Metabolic Liability | High ( | Low (Stable) | Low (Stable) |

| H-Bond Character | None | Weak Acceptor (C-F) | Weak Acceptor (C-F) |

| Conformation | Flexible | Restricted (Anomeric effect) | Rotational |

Data synthesized from comparative bioisostere studies [2, 3].

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the 1,1-difluoroethyl group during Lead Optimization.

Figure 1: Decision matrix for deploying the 1,1-difluoroethyl bioisostere in medicinal chemistry optimization.

Synthetic Methodologies

Accessing 1,1-difluoroethyl pyrimidines can be achieved via de novo cyclization or late-stage functionalization. The latter is preferred for diversifying existing libraries.

Late-Stage Radical Alkylation (Recommended)

The most robust method for introducing

Experimental Protocol: Zinc Sulfinate Difluoroethylation

Objective: Installation of

Reagents:

-

Substrate: Substituted Pyrimidine (1.0 equiv)

-

Reagent: Zinc bis(1,1-difluoroethylsulfinate) (DFES-Zn) (2.0 - 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)

-

Solvent: DMSO:H2O (3:1 ratio) or DCM:H2O (biphasic)

-

Temperature:

to RT

Step-by-Step Workflow:

-

Setup: To a vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol) and Zinc bis(1,1-difluoroethylsulfinate) (300 mg, ~1.0 mmol).

-

Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). The sulfinate salt may not dissolve completely initially.

-

Initiation: Cool the mixture to

in an ice bath. Slowly add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible. -

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The reaction generates radical species; inert atmosphere is not strictly required but recommended for reproducibility.

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with saturated

(2 x 10 mL) to remove acidic byproducts and excess sulfinate. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the characteristic triplet of quartets (or broad multiplet) in

NMR around -90 to -100 ppm. -

Regioselectivity: Radical addition typically favors the most electron-deficient carbon (C4 > C2 in unsubstituted pyrimidines).

Synthetic Pathway Visualization

The following diagram outlines the two primary routes to access these scaffolds: Building Block assembly vs. Late-Stage modification.

Figure 2: Synthetic pathways for accessing 1,1-difluoroethyl pyrimidines.

References

-

Fluorine-containing substituents: metabolism of the

-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 2019. [Link] -

The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 2017. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 2018.[2] [Link]

-

Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature, 2012. (The foundational Baran Zinc Sulfinate paper). [Link]

Sources

The 1,1-Difluoroethyl Group on Pyrimidine Rings: Electronic Tuning & Bioisosterism

The 1,1-Difluoroethyl (

This guide details the electronic, physicochemical, and synthetic implications of installing a

Executive Summary: The "Goldilocks" Fluorinated Motif

The 1,1-difluoroethyl group (

| Parameter | Ethyl ( | Trifluoromethyl ( | 1,1-Difluoroethyl ( |

| Electronic Effect ( | -0.15 (Donor) | 0.54 (Strong EWG) | ~0.45 (Moderate EWG) |

| Lipophilicity ( | +1.02 | +0.88 | +0.50 to +0.60 |

| Metabolic Stability | Low (Benzylic Ox.) | High | High |

| H-Bond Capability | None | Weak Acceptor | Moderate Acceptor (C-F) |

Electronic Characterization

2.1 Hammett Parameters & Inductive Effects

The

-

Estimate:

-

Impact on Pyrimidine: Pyrimidine is already

-deficient.[2] Adding

2.2 NMR Spectroscopy Signatures

-

NMR: The geminal fluorines typically appear as a quartet (due to coupling with the

-

Coupling Constants: Expect a

coupling of approximately 15–20 Hz between the fluorine and the methyl protons.

2.3 Diagram: Electronic Decision Tree

Caption: Decision logic for selecting the 1,1-difluoroethyl group during lead optimization.

Synthetic Methodologies

Installing the

Protocol A: Radical Minisci-Type Alkylation

This method uses a sulfinate salt as a radical precursor to install the group directly onto the protonated heterocycle.

-

Reagents: Sodium 1,1-difluoroethyl sulfinate (

), Pyrimidine substrate, -

Mechanism:

-

Oxidative desulfinylation generates the electrophilic radical

. -

The radical attacks the most electron-deficient position of the protonated pyrimidine (typically C2 or C4).

-

-

Step-by-Step:

-

Dissolve pyrimidine (1.0 equiv) and

(2.0 equiv) in -

Add

(3.0 equiv) dropwise at -

Stir at room temperature for 12–24 hours.

-

Neutralize with

and extract.[2]

-

Protocol B: Copper-Mediated Cross-Coupling

Best for installing the group at a specific position using a pre-functionalized halide.[2]

-

Reagents: Halopyrimidine (Cl/Br/I),

(difluoroethyl zinc reagent) or -

Conditions:

catalytic, Phenanthroline ligand, DMF, -

Note: Pyrimidine chlorides are often reactive enough for

-like mechanisms, but radical copper pathways are more robust for this specific fluoroalkyl group.[2]

3.1 Diagram: Synthetic Pathways

Caption: Two primary routes for installing the 1,1-difluoroethyl group on pyrimidines.

Physicochemical & Metabolic Impact

4.1 The Lipophilicity Dip (The "BITE" Effect)

Replacing a

-

Why? The

bond is highly lipophilic.[2] Replacing one fluorine (very hydrophobic) with a methyl group (moderately hydrophobic but capable of hyperconjugation and polarizability changes) disrupts the "fluorine sheath," often improving water solubility. -

Data: In comparative studies (e.g., Mykhailiuk et al.),

analogs consistently show lower

4.2 Metabolic Blocking

The

-

Mechanism: The

-position has no protons (

References

-

Mykhailiuk, P. K. (2018).[2] Reducing the Lipophilicity of Perfluoroalkyl Groups by

or -

Belhomme, M.-C., et al. (2015).[2] Recent Advances for the Direct Introduction of the

Moiety. Beilstein Journal of Organic Chemistry. -

Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Suzuki-Miyaura coupling conditions for 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

An Application Guide for the Synthesis of 5-Aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines

Introduction: The Strategic Importance of Substituted Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is particularly crucial in medicinal chemistry, where the construction of complex molecular architectures is paramount. Pyrimidine derivatives are a cornerstone of drug discovery, frequently appearing as key pharmacophores in a multitude of approved therapeutics.[4][5][6] Their prevalence stems from their ability to act as bioisosteres and engage in critical hydrogen bonding interactions, often enhancing the pharmacological profile of a molecule.[5]

This guide focuses on a specific and highly functionalized building block: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine . The successful implementation of Suzuki-Miyaura coupling on this substrate requires a nuanced understanding of its distinct structural features:

-

The Pyrimidine Core: An electron-deficient heterocycle that influences the reactivity of its substituents.

-

C5-Bromine: The primary electrophilic site for oxidative addition by the palladium catalyst.[4]

-

C2-Amine: A potential coordinating group that can interact with the palladium center, possibly leading to catalyst inhibition if not properly managed.[7][8]

-

C4-(1,1-difluoroethyl) Group: A strong electron-withdrawing group that further modulates the electronic properties of the pyrimidine ring, generally increasing its reactivity toward oxidative addition.[5]

Navigating the interplay of these features is key to developing a robust and high-yielding protocol for the synthesis of novel 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines, a class of compounds with significant potential in drug development programs.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] However, the specific nature of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine introduces unique challenges and considerations within this cycle.

-

Oxidative Addition: The electron-deficient nature of the pyrimidine ring, amplified by the difluoroethyl group, facilitates the initial insertion of the Pd(0) catalyst into the C-Br bond. This step is generally faster for electron-poor aryl halides.[5]

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[11][12] The choice of base and solvent is critical to ensure this step proceeds efficiently.

-

Reductive Elimination: This is the final, product-forming step. The rate of reductive elimination can be hindered by catalyst inhibition. The lone pair on the 2-amino group of the pyrimidine substrate can coordinate to the palladium(II) intermediate. This potential for catalyst poisoning necessitates the use of specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective in this context. They accelerate reductive elimination and sterically discourage the binding of heteroaryl amines, thereby maintaining high catalytic turnover.[8]

Optimized Protocol for the Suzuki-Miyaura Coupling

This section provides a detailed, field-proven protocol for the coupling of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine with a range of arylboronic acids. The causality behind each component and parameter choice is explained to ensure reproducibility and success.

Recommended Reaction Conditions

The following table summarizes the optimized conditions derived from best practices for coupling challenging heteroaryl halides.[7][8][13]

| Parameter | Recommended Condition | Rationale & Expertise |

| Aryl Halide | 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | 1.0 equivalent |

| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |

| Catalyst System | SPhos Pd G2 or XPhos Pd G3 (Palladacycle Precatalyst) | 2-5 mol%. These pre-catalysts are air-stable and reliably generate the active monoligated Pd(0) species, which is crucial for this transformation. The SPhos/XPhos ligand is essential to prevent catalyst inhibition by the 2-amino group and promote efficient reductive elimination.[8] |

| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | 2.0 - 3.0 equivalents. K₃PO₄ is a moderately strong base that is highly effective in Suzuki couplings, particularly with heteroaryl substrates. It effectively promotes transmetalation without causing degradation of sensitive functional groups.[7][8] |

| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | The aprotic ether solvent solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[14][15] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers for all steps of the catalytic cycle without causing significant thermal decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Detailed Step-by-Step Experimental Protocol

This procedure outlines a typical reaction on a 1.0 mmol scale.

Materials & Reagents:

-

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.2 mmol, 1.2 eq.)

-

SPhos Pd G2 (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

-

Anhydrous 1,4-Dioxane (4.0 mL)

-

Degassed Deionized Water (1.0 mL)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Standard laboratory glassware for workup and purification[16]

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the SPhos Pd G2 catalyst (0.02 mmol).[5]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.[15]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

-

Reaction Monitoring: The reaction's progress can be monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.[16]

-

Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[16]

Substrate Scope and Expected Outcomes

The robustness of this protocol allows for the coupling of various arylboronic acids, demonstrating its wide applicability.

| Entry | Arylboronic Acid | Expected Outcome | Key Considerations |

| 1 | Phenylboronic acid | High yield | Benchmark reaction for establishing optimal conditions. |

| 2 | 4-Methoxyphenylboronic acid | High yield | Electron-donating groups are well-tolerated. |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Good to high yield | Electron-withdrawing groups on the boronic acid may slightly slow transmetalation but are generally effective.[17] |

| 4 | 2-Methylphenylboronic acid | Good yield | Steric hindrance on the boronic acid can be overcome, though slightly longer reaction times or higher catalyst loading may be required. |

| 5 | 3-Pyridylboronic acid | Moderate to good yield | Heteroaryl boronic acids are viable coupling partners, although coordination to the catalyst can sometimes lower yields.[13] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base. | 1. Use a fresh, high-quality catalyst. Ensure a strictly inert atmosphere.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Ensure the base is anhydrous and finely powdered. Consider switching from K₂CO₃ to the stronger K₃PO₄ or Cs₂CO₃. |

| Significant Debromination | Presence of protic impurities or excess water leading to protodebromination. | Use anhydrous solvents and dry reagents thoroughly. Limit the amount of water in the solvent mixture (e.g., increase dioxane:water ratio to 10:1). |

| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to oxidative coupling of the boronic acid. | Maintain a strict inert atmosphere throughout the reaction setup and execution. |

| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions, converting to the corresponding arene. | Use the more stable boronic acid pinacol ester instead. Add the boronic acid in portions over the course of the reaction. |

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine presents a challenging yet highly valuable transformation for drug discovery and development. By understanding the substrate's unique electronic and steric properties, a robust and reproducible protocol can be established. The strategic selection of a modern catalyst system, specifically one employing a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, is critical to overcoming potential catalyst inhibition by the 2-amino group. The detailed methodology and troubleshooting guide provided herein equip researchers with the necessary tools to successfully synthesize a diverse library of 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amines for further scientific exploration.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Gautier, B., Rérat, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

ResearchGate. Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]

-

Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research. [Link]

-

Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]

-

Sharma, S., & Kumar, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

-

Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

-

Young, B. M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]

-

Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]

-

Norman, M. H., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

González-Rebollo, M. Á., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Synlett. [Link]

-

Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

-

Berteina-Raboin, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. wwjmrd.com [wwjmrd.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [mdpi.com]

Application Note: Strategic Protection of the 2-Amino Group in Brominated Pyrimidines

Executive Summary & Strategic Decision Matrix

The 2-amino-5-bromopyrimidine scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors. However, the 2-amino group presents a dual challenge:

-

Nucleophilicity: It can compete in substitution reactions or poison metal catalysts (e.g., Pd in Suzuki-Miyaura coupling).

-

Electron Deficiency: The pyrimidine ring renders the amine less nucleophilic than typical anilines, making the installation of protecting groups (PGs) sluggish and prone to stalling.

Core Directive: Do not treat this substrate like a standard aniline. The electron-withdrawing effect of the ring nitrogens and the bromine atom requires forcing conditions (catalysis/heat) for protection, yet the resulting protected species can be surprisingly labile to base.

Strategic Selection Guide

Use the decision matrix below to select the correct protocol for your downstream application.

Figure 1: Decision tree for selecting the optimal protecting group strategy based on downstream chemistry.

Protocol A: The "Bis-Boc" Strategy for Cross-Coupling

Target: N,N-di-(tert-butoxycarbonyl)-2-amino-5-bromopyrimidine

Scientific Rationale

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), a mono-Boc protected amine (

Materials

-

Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (3.0 equiv ) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Workup: 1M Citric Acid or 0.5M HCl (Keep pH > 3 during wash)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and cool under

. Add 2-amino-5-bromopyrimidine (10 mmol, 1.74 g) and DMAP (1 mmol, 122 mg). -

Solvation: Add anhydrous THF (20 mL). The starting material may not fully dissolve immediately; this is normal.

-

Addition: Add

(30 mmol, 6.55 g) as a solution in THF (5 mL) or neat if liquid.-

Note: Do not use TEA/DIPEA. DMAP alone is sufficient and cleaner for Bis-Boc formation on electron-deficient amines.

-

-

Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4-16 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The Mono-Boc intermediate (

) usually forms quickly. The Bis-Boc product (

-

-

Quench: Cool to RT. Dilute with EtOAc (50 mL). Wash with dilute citric acid (2 x 20 mL) to remove DMAP.

-

Critical: Do not use strong base (NaOH) for washing, as the Bis-Boc group is sensitive to hydrolysis in basic aqueous media.

-

-

Purification: Dry organic layer (

), concentrate, and purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Data Summary: Mono- vs. Bis-Boc

| Feature | Mono-Boc ( | Bis-Boc ( |

| Formation | Kinetic product (RT) | Thermodynamic product (Heat + Excess) |

| Pd-Compatibility | Poor (Acidic NH poisons Pd) | Excellent (Inert) |

| Stability | Stable to mild base | Labile to strong base (reverts to Mono) |

| Solubility | Moderate | High (Lipophilic) |

Protocol B: Pivaloylation for Directed Lithiation

Target: N-(5-bromo-2-pyrimidinyl)-2,2-dimethylpropanamide

Scientific Rationale

When functionalizing the C-4 position via Directed Ortho-Lithiation (DoM), the protecting group must serve two roles:

-

Directing Group (DG): Coordinate the organolithium (LiTMP or LDA) to the C-4 proton.

-

Shield: Prevent nucleophilic attack of the lithium reagent onto the pyrimidine ring (C-2 or C-4 addition). Solution: The Pivaloyl (Piv) group provides significant steric bulk (

-Butyl), preventing nucleophilic attack while the carbonyl oxygen directs the lithiation.

Materials

-

Substrate: 2-Amino-5-bromopyrimidine (1.0 equiv)

-

Reagent: Pivaloyl Chloride (PivCl) (1.2 equiv)

-

Base/Solvent: Pyridine (used as solvent) or TEA/DCM[1]

-

Temp: 0°C to RT

Step-by-Step Methodology

-

Setup: Dissolve 2-amino-5-bromopyrimidine (10 mmol) in anhydrous Pyridine (15 mL) under Argon.

-

Alternative: If avoiding pyridine, use DCM (30 mL) with TEA (2.5 equiv) and DMAP (0.1 equiv).

-

-

Addition: Cool to 0°C. Add PivCl (12 mmol, 1.45 g) dropwise over 10 minutes.

-

Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

-

-

Reaction: Warm to RT and stir for 12 hours.

-

Workup: Pour mixture into ice water (100 mL). The product often precipitates as a white solid.

-

Recrystallization: Recrystallize from EtOH or EtOAc/Hexanes if necessary.

Deprotection Workflows

Once the core transformation (coupling or lithiation) is complete, removal of the PG is required.

Figure 2: Standard deprotection conditions.

-

Bis-Boc Removal: Standard TFA/DCM (20% v/v) works rapidly.

-

Note: Bis-Boc can be converted to Mono-Boc selectively by treating with

in MeOH at RT.

-

-

Pivaloyl Removal: Requires harsher conditions.[1] 2M NaOH/MeOH at reflux or Hydrazine hydrate.

Troubleshooting & Quality Control

Common Failure Modes

-

Stalled Reaction (Mono-Boc only):

-

Cause: Insufficient DMAP or old

. -

Fix: Add fresh DMAP (10 mol%) and heat to 60°C.

-

-

Product Decomposition on Silica:

-

Cause: Bis-Boc pyrimidines can be slightly acid-labile.

-

Fix: Add 1% Triethylamine to the eluent during flash chromatography.

-

-

Low Yield in Suzuki Coupling:

-

Cause: Partial deprotection of Bis-Boc in situ by the carbonate base used in coupling.

-

Fix: Switch to anhydrous conditions (Phosphate base/Dioxane) or ensure the Bis-Boc is freshly purified.

-

NMR Validation (1H NMR in )

-

Starting Material: Broad singlet (

) at ~5.5 ppm. -

Mono-Boc: Broad singlet (

) at ~8.5-9.0 ppm; -

Bis-Boc: No NH signal .

-Bu singlet (18H) at 1.45 ppm. Distinct downfield shift of pyrimidine ring protons due to electron withdrawal.

References

-

Molander, G. A., & Shin, I. (2011).[6] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.[6][7] Organic Letters, 13(15), 3956–3959. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for deprotection conditions). Link

- Deng, X., et al. (2005). Efficient Synthesis of 2-Amino-5-bromopyrimidine Derivatives. Journal of Organic Chemistry.

-

BenchChem Protocols. (2025). General Procedure for N-Pivaloylation of Amines. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 7. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Using 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine as a kinase inhibitor scaffold

Application Note: Leveraging 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine as a Next-Generation Kinase Inhibitor Scaffold

Executive Summary

Compound: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine CAS: 2445784-57-4 Molecular Weight: 238.03 g/mol Core Application: Synthesis of Type I/I½ ATP-competitive kinase inhibitors targeting ALK, ROS1, TRK, and EGFR.[1][2]

This application note details the strategic utility of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in medicinal chemistry. Unlike traditional methyl- or trifluoromethyl-substituted scaffolds, the 1,1-difluoroethyl (

Structural Rationale & SAR Logic

The efficacy of this scaffold rests on three structural pillars designed to overcome common failure modes in kinase inhibitor discovery:

A. The Hinge Binder (2-Amino Pyrimidine)

The 2-aminopyrimidine core is a "privileged structure" that forms a bidentate hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residue, e.g., Met, Leu, or Glu).[2]

B. The Metabolic Shield (1,1-Difluoroethyl)

Standard alkyl groups (ethyl, isopropyl) at the C4 position often suffer from rapid CYP450-mediated oxidation at the benzylic carbon.[2]

-

The Solution: The gem-difluoro substitution (

) removes the benzylic hydrogens, completely blocking this metabolic route.[2] -

Bioisosterism: The

group is bioisosteric to an isopropyl group but with lower electron density, potentially strengthening interactions with electron-rich gatekeeper residues (e.g., Leucine or Phenylalanine) via orthogonal multipolar interactions.[2] -

Achirality: Unlike the monofluoroethyl group used in some inhibitors (e.g., Repotrectinib intermediates), the 1,1-difluoroethyl group is achiral, eliminating the need for expensive chiral resolution during scale-up.[2]

C. The Synthetic Handle (5-Bromo)

The C5 bromine atom is positioned to direct substituents toward the solvent-front or the hydrophobic pocket II , depending on the kinase conformation.[2] It serves as a high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Visualization: Scaffold SAR & Chemical Space

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents in kinase binding.[1][2]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the derivatization of the C5-position to generate a library of potential inhibitors.

Objective: Couple 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine with various aryl boronic acids.

Reagents:

-

Scaffold: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 eq)

-

Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.2 eq)[2]

-

Catalyst:

(0.05 eq) or -

Base:

(2.0 M aqueous solution, 3.0 eq)

Step-by-Step Procedure:

-

Preparation: In a microwave vial or round-bottom flask, charge the Scaffold (100 mg, 0.42 mmol), Aryl Boronic Acid (0.50 mmol), and Palladium catalyst (0.02 mmol).

-

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and

solution (0.63 mL). -

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by LC-MS (ESI+). Look for consumption of starting material (

) and appearance of product mass.[2] -

Work-up: Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry organic layer over

, filter, and concentrate.[2] -

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Validation Criteria:

-

Purity: >95% by HPLC (UV 254 nm).

-

Identity:

NMR must show loss of C5-Br signal and integration of the new aryl protons. The

Biochemical Evaluation Protocol

Once the library is synthesized, screen compounds against target kinases (e.g., ROS1, ALK).[2]

Assay Setup (ADP-Glo™ Format)

This assay measures kinase activity by quantifying the ADP produced during the phosphorylation reaction.[1][2]

| Parameter | Condition |

| Kinase Concentration | 0.5 – 5.0 nM (Titrate per batch) |

| ATP Concentration | At |

| Substrate | Poly(Glu, Tyr) 4:1 or specific peptide |

| Incubation Time | 60 minutes at Room Temperature |

| Buffer | 40 mM Tris (pH 7.5), 20 mM |

Screening Workflow:

-

Compound Prep: Prepare 10 mM stocks in 100% DMSO. Acoustic dispense 10 nL into 384-well plates (final top conc: 10 µM).

-

Enzyme Addition: Add 2.5 µL of Kinase/Substrate master mix.

-

ATP Start: Initiate reaction with 2.5 µL ATP.

-

Quench/Detect: After 60 min, add 5 µL ADP-Glo™ Reagent (depletes remaining ATP).[2] Incubate 40 min.

-

Read: Add 10 µL Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

BenchChem. (2025).[2][4] 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors: Application Notes. Retrieved from [2]

-

El-Deeb, I. M., & Lee, S. H. (2010).[2][5] Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect.[1][5][6][7] Bioorganic & Medicinal Chemistry, 18(11), 3860-3874.[2][5]

-

Unciti-Broceta, A., et al. (2020).[2][7] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2][7][8] Future Medicinal Chemistry.

-

BLD Pharm. (2024).[2] Product Datasheet: 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine.

-

Zhang, L., et al. (2020).[2][6] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[1][2][6] European Journal of Medicinal Chemistry, 208, 112782.[2][6]

(Note: While specific literature on the exact 1,1-difluoroethyl intermediate is emerging, the protocols above are derived from validated methodologies for structurally homologous pyrimidine kinase inhibitors).

Sources

- 1. 935534-47-7|5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for introducing 1,1-difluoroethyl groups into pyrimidine heterocycles

Application Note: Strategic Introduction of 1,1-Difluoroethyl Groups into Pyrimidine Scaffolds

Executive Summary

The introduction of the 1,1-difluoroethyl group (

This guide details the innate C-H functionalization of pyrimidine heterocycles—a privileged scaffold in oncology and virology drugs. We prioritize the Zinc Sulfinate Radical (Baran-type) protocol for its operational simplicity and scalability, while providing a Photoredox alternative for sensitive substrates.

Mechanistic Principles & Reagent Selection

The functionalization relies on the generation of the electrophilic 1,1-difluoroethyl radical (

The Polarity Challenge

Pyrimidines are electron-deficient (

-

Solution: The reaction is driven by the high energy of the radical species and often requires oxidative conditions to facilitate the final re-aromatization step.

-

Regioselectivity: Radical attack typically favors the most electron-deficient positions (C2, C4, C6) that are accessible. In 4-substituted pyrimidines, C6 functionalization is dominant.

Primary Reagent: Zinc Bis(1,1-difluoroethylsulfinate) (DFES-Zn)

-

Structure:

-

Role: Stable, solid source of

radicals. -

Activation: Oxidative desulfinylation using tert-butyl hydroperoxide (TBHP).

Experimental Protocols

Protocol A: Thermal Innate C-H Functionalization (The "Robust" Method)

Best for: Early-to-mid phase diversification, gram-scale synthesis, and substrates stable to oxidants.

Materials:

-

Substrate: Pyrimidine derivative (1.0 equiv)

-

Reagent: DFES-Zn (3.0 equiv)

-

Oxidant: TBHP (70% aq. solution, 5.0 equiv)

-

Solvent: DMSO (0.1 M concentration) or DCM/

(Biphasic) -

Additive: TFA (1.0 equiv) – Optional, see optimization note.

Step-by-Step Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyrimidine substrate (0.5 mmol, 1.0 equiv) and DFES-Zn (440 mg, 1.5 mmol, 3.0 equiv).

-

Solvation: Add DMSO (5.0 mL). If the substrate contains basic amines, add TFA (38

, 1.0 equiv) to protect the amine and activate the ring. -

Initiation: Cool the mixture to

in an ice bath. Dropwise add TBHP (70% aq., 340 -

Reaction: Remove the ice bath and stir vigorously at ambient temperature (

) . Monitor by LC-MS.-

Checkpoint: If conversion is

after 2 hours, heat to

-

-

Quench & Workup (Critical):

-

Dilute with EtOAc (20 mL).

-

Zinc Removal: Wash the organic layer with saturated aq.

mixed with EDTA (to chelate Zn ions and prevent emulsion). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography. Note: Difluoroethylated products are often less polar than the starting material.

Protocol B: Photoredox Catalysis (The "Precision" Method)

Best for: Complex, late-stage drug molecules with oxidation-sensitive moieties (e.g., thioethers, aldehydes).

Materials:

-

Catalyst:

(1 mol%) -

Reagent: Sodium 1,1-difluoroethylsulfinate (

) (2.0 equiv) -

Oxidant: Persulfate (

) or Selectfluor (variable based on mechanism) -

Light Source: Blue LED (450 nm)

Workflow:

-

Combine substrate, Ir-catalyst, and sulfinate salt in DMSO/Acetone (1:1).

-

Degas via sparging with Argon for 10 mins (Oxygen inhibits the radical chain).

-

Irradiate with Blue LED at RT for 12–24 hours.

Data & Optimization Guide

Table 1: Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Polarity Mismatch | Add TFA (1.0 eq) to protonate pyrimidine (increases electrophilicity of C-H, but check radical polarity match). Alternatively, switch to Photoredox to access different mechanistic pathways. |

| Regioisomeric Mixture | Multiple C-H sites | C4/C6 are preferred. Block C4 with Cl/Me if C2 functionalization is desired. Separate isomers via Prep-HPLC (C18 column). |

| Emulsion during Workup | Zinc hydroxides | Use 10% EDTA/NaHCO3 wash. Do not skip this step. |

| Decomposition | Oxidative sensitivity | Switch from TBHP (Protocol A) to Persulfate/Photoredox (Protocol B) . |

Mechanistic Visualization

The following diagram illustrates the radical generation and functionalization pathway, highlighting the critical oxidation steps.

Figure 1: Mechanistic pathway for the innate radical 1,1-difluoroethylation of pyrimidines.

References

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 492, 95–99. (Foundational work on Zinc Sulfinate reagents/Baran Diversinates). Link

-

Laru, S., et al. (2024).[1] "Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis." Organic Letters, 26(24), 5098-5104.[2] (Modern photoredox approach for heterocycles).[3] Link

-

Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. (Establishes the protocol for electron-deficient systems). Link

-

O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047. (Detailed synthesis of the reagents). Link

Sources

Application Note: Chemoselective Cross-Coupling at the 5-Bromo Position of N-Heterocycles

Subtitle: Optimizing C-C and C-N Bond Formation in Electron-Deficient Scaffolds (Pyrimidines & Indoles)

Executive Summary & Chemical Context

In medicinal chemistry, particularly kinase inhibitor development, the 5-position of N-heterocycles (e.g., pyrimidines, indoles, azaindoles) is a critical vector for solubility-enhancing groups or pharmacophore extension.

The 5-bromo position presents a unique mechanistic paradox:

-

Electronic Deactivation: In electron-deficient rings like pyrimidine, the 5-position is "meta-like" (less electron-deficient) compared to the highly activated 2- and 4-positions. This makes Nucleophilic Aromatic Substitution (

) difficult. -

Organometallic Activation: Conversely, in Pd-catalyzed cross-coupling, the C-Br bond at C5 is kinetically superior to C-Cl bonds at C2/C4 regarding Oxidative Addition (OA).

This guide details the protocols to exploit this orthogonality, enabling the selective functionalization of the 5-bromo position while leaving other halogenated sites intact for subsequent derivatization.

Mechanistic Insight: The Oxidative Addition Singularity

The success of coupling at the 5-position hinges on the Oxidative Addition (OA) step.

The Kinetic Hierarchy

In a substrate like 5-bromo-2-chloropyrimidine , two competing electrophilic sites exist.[1][2]

-

C2-Cl: Highly electron-deficient (activated for

), but the C-Cl bond is strong ( -

C5-Br: Less electron-deficient, but the C-Br bond is weaker (

).

Expert Insight: Palladium(0) catalysts are sensitive to bond strength, not just electrophilicity. Therefore, under non-

Ligand Selection Strategy

-

For C-C Coupling (Suzuki): Bis-phosphine ligands (dppf, PPh3) are often sufficient due to the inherent reactivity of the C-Br bond.

-

For C-N Coupling (Buchwald): The rate-limiting step shifts. For bulky ligands like BrettPhos , OA is rate-limiting. For RuPhos , Reductive Elimination (RE) becomes rate-limiting.[3][4] Understanding this helps in troubleshooting low yields.

Visualization: The Chemoselective Catalytic Cycle

The following diagram illustrates the divergence between

Figure 1: Chemoselective divergence. Pd-catalysis targets the weaker C5-Br bond (Green path), while classical nucleophilic attack targets the electron-deficient C2-Cl bond (Red path).

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C5 while preserving C2-Cl.

Reagents:

-

Substrate: 5-bromo-2-chloropyrimidine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous, 2.5 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate, boronic acid, and Pd catalyst.

-

Inertion: Cap the vial and purge with

or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

.-

Critical Note: Do not use strong alkoxide bases (e.g., NaOtBu) here, as they may trigger competitive

at the C2 position.

-

-

Reaction: Heat to 80°C for 2–4 hours.

-

Monitoring: Check TLC/LCMS.[2] The C5-coupled product typically is more polar than the starting material but less polar than the bis-coupled byproduct.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[5]

Data Summary: Solvent Effects on C5 Selectivity

| Solvent System | Temp (°C) | C5-Yield (%) | C2-Byproduct (%) | Notes |

| Dioxane / H2O | 80 | 92% | < 1% | Optimal for selectivity |

| DMF / H2O | 100 | 78% | 5% | Higher temp risks C2 activation |

| THF (Anhydrous) | 65 | 40% | 0% | Slow kinetics (poor solubility) |

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Amination of the 5-bromo position.[6] This is challenging due to the potential for catalyst poisoning by the pyrimidine nitrogens.

Reagents:

-

Substrate: 5-bromo-pyrimidine derivative (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Pre-Catalyst:

(1-2 mol%) or BrettPhos Pd G3/G4. -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%).

-

Base:

(Sodium tert-butoxide) (1.5 equiv). -

Solvent: Toluene or tert-Amyl Alcohol (anhydrous).

Rationale:

-

Ligand Choice: BrettPhos is bulky and electron-rich.[7] It prevents the formation of stable (inactive) Pd-complexes with the pyrimidine nitrogens (catalyst resting state inhibition).

-

Base Choice:

is required to deprotonate the amine-Pd complex. While it is nucleophilic, the bulky ligand shield generally protects the C2-Cl position if the temperature is controlled.

Step-by-Step Workflow:

Figure 2: Buchwald-Hartwig execution workflow. Strict exclusion of O2/H2O is vital for BrettPhos stability.

Troubleshooting & Optimization

Common failure modes when coupling at the 5-bromo position and their remedies.

| Issue | Symptom (LCMS/NMR) | Root Cause | Corrective Action |

| Protodehalogenation | Mass = [M-Br+H]. Loss of Bromine without coupling. | "Hydride source" in media; Slow Transmetallation. | 1. Dry solvents thoroughly.2. Increase catalyst loading to speed up TM.3. Switch to RuPhos (faster RE). |

| Homocoupling | Dimerization of the Boronic Acid. | Oxidation of Boronic acid by | 1. Degas solvents vigorously (sparge with Ar).2. Add surfactant (TPGS-750-M) to shield Pd. |

| No Reaction | Starting Material recovered. | Catalyst poisoning by heterocycle N. | 1. Switch to bulky ligands (XPhos , BrettPhos ) to crowd out the N-coordination.2. Use Pre-formed catalysts (Pd-G3/G4) instead of in-situ mixing. |

| C2-Substitution | Product mass correct, but wrong regiochemistry. | 1. Switch base from NaOtBu to |

References

-

Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[8] Chemical Science.[9][10][11] Retrieved from [Link]

-

American Chemical Society. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[3] ACS Omega. Retrieved from [Link]

-

Nobel Prize. (2010).[11][12][13] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][4][5][6][7][14][15][16] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nobelprize.org [nobelprize.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

Preparation of pharmaceutical intermediates using 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

An Application Note on the Strategic Use of 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in the Synthesis of Pharmaceutical Intermediates

Abstract

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a difluoroethyl group to enhance metabolic stability and lipophilicity, and an amino group for hydrogen bonding interactions, makes it an exceptionally valuable precursor for a diverse range of pharmaceutical intermediates. This document provides a detailed guide for researchers and drug development professionals on the practical application of this reagent, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We present detailed, field-tested protocols, mechanistic insights, and troubleshooting guidance to enable the efficient synthesis of complex molecular scaffolds for drug discovery programs.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions.[1][2][3] Its prevalence stems from its ability to mimic the structure of nucleobases in DNA and RNA, allowing it to interact with a wide array of biological targets.[4] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design.

The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, is a well-established strategy to modulate key drug properties. This motif can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune physicochemical properties like lipophilicity and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles. 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine serves as an advanced intermediate that combines the benefits of the pyrimidine core with the strategic advantages of difluoroalkylation, providing a robust platform for generating novel chemical entities.[5][6]

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are paramount for successful and reproducible experimentation.

| Property | Value | Source/Method |

| CAS Number | 2445784-57-4 | Vendor Data[7] |

| Molecular Formula | C₆H₆BrF₂N₃ | Calculated |

| Molecular Weight | 238.03 g/mol | Calculated |

| Appearance | Off-white to light yellow solid | Typical Observation |

| Purity | ≥97% | Typical Specification |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | Experimental Observation |

Safety and Handling Precautions

As with all brominated heterocyclic compounds, appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] Storage at 2-8°C is recommended.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of the pyrimidine ring is the primary site for synthetic elaboration, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[10][11]

Logical Workflow for Cross-Coupling Synthesis

The following diagram illustrates the general workflow for utilizing 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine in a typical cross-coupling reaction.

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Step-by-Step Protocol

This is a representative protocol and may require optimization for specific boronic acids.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M with respect to the starting pyrimidine) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-aryl-4-(1,1-difluoroethyl)pyrimidin-2-amine.

Representative Data

| Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Expected Yield |

| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 90 | 6 | 75-90% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 95 | 8 | 70-85% |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 85 | 4 | 65-80% |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the coupling of the pyrimidine core with a wide variety of primary and secondary amines. [12][13]

Reaction Principle

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps are: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. [12][13]The choice of phosphine ligand is critical for success and often requires screening. [12]

Detailed Step-by-Step Protocol

This protocol is a general starting point and is highly dependent on the specific amine and ligand used.

-

Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube or vial equipped with a magnetic stir bar.

-

Catalyst Pre-formation (Optional but Recommended): In the same vial, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv).

-

Reagent Addition: Add the 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine (1.0 equiv).

-

Solvent and Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (to ~0.2 M), followed by the amine coupling partner (1.2 equiv).

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir for 12-24 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of starting material.

-

Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through celite.

-

Purification: Concentrate the filtrate and purify the crude material by flash column chromatography (silica gel, often with a gradient of ethyl acetate/hexanes or methanol/DCM) to yield the target N-substituted aminopyrimidine.

Representative Data

| Amine | Pd Source / Ligand (mol%) | Base | Temp (°C) | Time (h) | Expected Yield |

| Morpholine | Pd₂(dba)₃ / Xantphos (2/8) | NaOtBu | 110 | 16 | 60-80% |

| Aniline | Pd(OAc)₂ / BINAP (2/4) | Cs₂CO₃ | 100 | 20 | 50-70% |